Cas no 302963-94-6 (N-Boc-amino-4-methylthiazole-5-carboxylic Acid)

N-Boc-amino-4-methylthiazole-5-carboxylic Acid is a protected heterocyclic carboxylic acid derivative widely used in organic synthesis and pharmaceutical research. The presence of the Boc (tert-butoxycarbonyl) group ensures selective deprotection under mild acidic conditions, making it valuable for peptide coupling and intermediate derivatization. The 4-methylthiazole core contributes to its utility in bioactive molecule design, particularly in medicinal chemistry for drug discovery. Its carboxylic acid functionality allows for further functionalization via amidation or esterification. This compound is characterized by high purity and stability, facilitating its use in complex synthetic routes. Its structural features make it a versatile building block for constructing pharmacophores and heterocyclic scaffolds.
N-Boc-amino-4-methylthiazole-5-carboxylic Acid structure
302963-94-6 structure
Product name:N-Boc-amino-4-methylthiazole-5-carboxylic Acid
CAS No:302963-94-6
MF:C10H14N2O4S
Molecular Weight:258.29416
MDL:MFCD01631191
CID:67548
PubChem ID:2756770

N-Boc-amino-4-methylthiazole-5-carboxylic Acid 化学的及び物理的性質

名前と識別子

    • 2-((tert-Butoxycarbonyl)amino)-4-methylthiazole-5-carboxylic acid
    • 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-5-Thiazolecarboxylic acid
    • 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid
    • N-BOC-AMINO-4-METHYLTHIAZOLE-5-CARBOXYLIC ACID
    • 2-tert-butoxycarbonyloxyamino-4-methyl-thiazole-5-carboxylic acid
    • N-Boc-2-amino-4-methylthiazole-5-carboxylic acid
    • MFCD01631191
    • 2-[(1,1-dimethylethoxy)carbonylamino]-4-methylthiazole-5-carboxylic acid
    • 2-tert-butyloxycarbonylamino-4-methylthiazole-5-carboxylic acid
    • 2-(Boc-amino)-4-methylthiazole-5-carboxylic acid
    • CHEMBL3466519
    • 2-(tert-butoxycarbonylamino)-4-methylthiazole-5-carboxylic acid
    • 302963-94-6
    • FHNRXEYKJBDNKP-UHFFFAOYSA-N
    • 5-Thiazolecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-
    • AKOS022172495
    • 2-tert-butoxycarbonylamino-4-methyl-thiazole-5-carboxylic acid
    • 2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
    • EN300-131207
    • DTXSID60373525
    • CS-0153421
    • Z1505708435
    • N-Boc-amino-4-methylthiazole-5-carboxylic acid, AldrichCPR
    • SY147741
    • SCHEMBL538349
    • AS-38494
    • AC-6560
    • FT-0644378
    • DB-047751
    • 2-[(TERT-BUTOXYCARBONYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID
    • N-Boc-amino-4-methylthiazole-5-carboxylic Acid
    • MDL: MFCD01631191
    • インチ: InChI=1S/C10H14N2O4S/c1-5-6(7(13)14)17-8(11-5)12-9(15)16-10(2,3)4/h1-4H3,(H,13,14)(H,11,12,15)
    • InChIKey: FHNRXEYKJBDNKP-UHFFFAOYSA-N
    • SMILES: CC1=C(SC(NC(OC(C)(C)C)=O)=N1)C(O)=O

計算された属性

  • 精确分子量: 258.06700
  • 同位素质量: 258.067
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 316
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 117A^2
  • XLogP3: 2.1

じっけんとくせい

  • Color/Form: White to Yellow Solid
  • 密度みつど: 1.359
  • Boiling Point: °Cat760mmHg
  • フラッシュポイント: °C
  • Refractive Index: 1.592
  • PSA: 116.76000
  • LogP: 2.56970

N-Boc-amino-4-methylthiazole-5-carboxylic Acid Security Information

  • Signal Word:Warning
  • 危害声明: H317
  • Warning Statement: P280
  • 危険カテゴリコード: 43
  • セキュリティの説明: 36/37
  • 危険物標識: Xi
  • 储存条件:Room temperature

N-Boc-amino-4-methylthiazole-5-carboxylic Acid 税関データ

  • 税関コード:2934100090
  • 税関データ:

    中国税関コード:

    2934100090

    概要:

    2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

N-Boc-amino-4-methylthiazole-5-carboxylic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KW873-1g
N-Boc-amino-4-methylthiazole-5-carboxylic Acid
302963-94-6 97%
1g
1187.0CNY 2021-07-14
Enamine
EN300-131207-5.0g
2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
302963-94-6 95.0%
5.0g
$120.0 2025-02-21
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD0233-5g
2-((tert-Butoxycarbonyl)amino)-4-methylthiazole-5-carboxylic acid
302963-94-6 97%
5g
¥3294.0 2022-03-01
TRC
B620953-100mg
N-Boc-amino-4-methylthiazole-5-carboxylic Acid
302963-94-6
100mg
$ 70.00 2022-06-07
TRC
B620953-1g
N-Boc-amino-4-methylthiazole-5-carboxylic Acid
302963-94-6
1g
$ 340.00 2022-06-07
Fluorochem
011542-250mg
N-Boc-Amino-4-methylthiazole-5-carboxylic acid
302963-94-6 95%
250mg
£93.00 2022-03-01
AstaTech
66678-1/G
N-BOC-AMINO-4-METHYLTHIAZOLE-5-CARBOXYLIC ACID
302963-94-6 97%
1g
$204 2023-09-16
AstaTech
66678-5/G
N-BOC-AMINO-4-METHYLTHIAZOLE-5-CARBOXYLIC ACID
302963-94-6 97%
5g
$611 2023-09-16
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD0233-250mg
2-((tert-Butoxycarbonyl)amino)-4-methylthiazole-5-carboxylic acid
302963-94-6 97%
250mg
¥388.0 2022-03-01
Chemenu
CM189530-5g
2-((tert-butoxycarbonyl)amino)-4-methylthiazole-5-carboxylic acid
302963-94-6 95%
5g
$309 2021-08-05

N-Boc-amino-4-methylthiazole-5-carboxylic Acid 関連文献

N-Boc-amino-4-methylthiazole-5-carboxylic Acidに関する追加情報

N-Boc-amino-4-methylthiazole-5-carboxylic Acid (CAS No. 302963-94-6): A Comprehensive Overview

N-Boc-amino-4-methylthiazole-5-carboxylic Acid (CAS No. 302963-94-6) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique thiazole ring and Boc (tert-butyloxycarbonyl) protecting group, plays a crucial role in the synthesis of various bioactive molecules and drug candidates. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of N-Boc-amino-4-methylthiazole-5-carboxylic Acid, drawing on the latest research findings to provide a comprehensive overview.

Chemical Structure and Properties

N-Boc-amino-4-methylthiazole-5-carboxylic Acid is a white crystalline solid with the molecular formula C11H14N2O3S. The compound features a thiazole ring, which is a five-membered heterocyclic ring containing one sulfur and one nitrogen atom. The presence of the Boc protecting group on the amino group ensures that the compound remains stable under various reaction conditions, making it an ideal intermediate in synthetic pathways. The carboxylic acid functional group at the 5-position of the thiazole ring provides additional reactivity and versatility for further chemical modifications.

The physical properties of N-Boc-amino-4-methylthiazole-5-carboxylic Acid include a melting point of approximately 170-172°C and good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These properties make it suitable for use in a wide range of chemical reactions and analytical techniques.

Synthesis Methods

The synthesis of N-Boc-amino-4-methylthiazole-5-carboxylic Acid can be achieved through several well-established routes. One common method involves the reaction of 4-methylthiazole-5-carbaldehyde with tert-butyl carbamate (Boc2O) in the presence of a base such as sodium hydride (NaH). This reaction forms an imine intermediate, which is then hydrolyzed to yield the desired carboxylic acid. Another approach involves the condensation of 4-methylthiazole-5-carboxylic acid with tert-butylamine followed by protection with Boc2O.

Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods for N-Boc-amino-4-methylthiazole-5-carboxylic Acid. For example, researchers have explored the use of microwave-assisted synthesis to reduce reaction times and improve yields while minimizing waste generation. These methods not only enhance the efficiency of the synthesis process but also align with sustainable chemistry principles.

Applications in Medicinal Chemistry

N-Boc-amino-4-methylthiazole-5-carboxylic Acid has found extensive applications in medicinal chemistry due to its potential as a building block for bioactive molecules. The thiazole ring is known for its ability to form hydrogen bonds and π-stacking interactions, which are crucial for binding to biological targets such as enzymes and receptors. The presence of the Boc protecting group allows for controlled deprotection, enabling sequential functionalization steps in complex molecule synthesis.

In recent years, several studies have highlighted the therapeutic potential of compounds derived from N-Boc-amino-4-methylthiazole-5-carboxylic Acid. For instance, researchers at the University of California have reported that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. Additionally, studies conducted at Harvard Medical School have shown that certain derivatives can act as selective inhibitors of protein kinases, making them promising candidates for cancer therapy.

Clinical Trials and Drug Development

The promising preclinical results have led to increased interest in advancing compounds derived from N-Boc-amino-4-methylthiazole-5-carboxylic Acid into clinical trials. Several pharmaceutical companies are currently investigating these derivatives for their potential therapeutic applications. For example, a Phase I clinical trial conducted by Pfizer evaluated the safety and efficacy of a novel thiazole-based inhibitor in patients with advanced solid tumors. The results showed promising antitumor activity with manageable side effects, paving the way for further clinical development.

In addition to cancer therapy, compounds derived from N-Boc-amino-4-methylthiazole-5-carboxylic Acid are being explored for their potential in treating other diseases such as neurodegenerative disorders and metabolic diseases. Preclinical studies have demonstrated that these compounds can modulate key signaling pathways involved in disease progression, offering new avenues for therapeutic intervention.

Conclusion

N-Boc-amino-4-methylthiazole-5-carboxylic Acid (CAS No. 302963-94-6) is a valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and versatile reactivity make it an ideal building block for synthesizing bioactive molecules with diverse therapeutic potentials. Ongoing research continues to uncover new insights into its properties and applications, driving innovation in drug discovery and development.

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